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Optimizing Tissue Dissociation: The Synergistic Role of Clostripain and Collagenase

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful isolation of viable and functional primary cells from tissues is a critical first step for a wide range of applications, including cell therapy, drug discovery, and basic research. Enzymatic dissociation, a cornerstone of this process, relies on the carefully controlled breakdown of the extracellular matrix (ECM) to release individual cells. While collagenase has long been the primary enzyme for digesting the collagenous framework of tissues, its efficacy can be significantly enhanced by the addition of other proteases. This document provides detailed application notes and protocols for the combined use of **clostripain** and collagenase for the dissociation of various tissues, with a focus on adipose, cartilage, and liver.

Crude collagenase preparations naturally contain a variety of enzymes, including **clostripain**, which contribute to their effectiveness in tissue dissociation[1][2]. **Clostripain**, an endopeptidase with a high specificity for arginine residues, acts synergistically with collagenase to more efficiently break down the complex protein network of the ECM[3][4]. This combination can lead to higher cell yields and improved cell viability by reducing the required incubation times and the overall enzymatic stress on the cells. While crude collagenase offers a convenient source of this enzymatic cocktail, the use of purified collagenase supplemented with purified **clostripain** allows for greater control and lot-to-lot consistency in the dissociation process.



Mechanism of Action: A Synergistic Approach

The primary structural component of the ECM in most tissues is collagen. Collagenases, specifically bacterial collagenases from Clostridium histolyticum, are unique in their ability to cleave the triple-helical collagen molecule[2]. However, the ECM is a complex meshwork of various proteins and proteoglycans. **Clostripain**, by targeting other protein components, helps to further dismantle this structure, providing collagenase with better access to its substrate. This synergistic action results in a more thorough and gentle dissociation process[3][4].

Caption: Synergistic action of Collagenase and Clostripain in tissue dissociation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the dissociation of adipose, cartilage, and liver tissues using collagenase-based methods. While direct comparative data for the addition of purified **clostripain** is most extensively documented for pancreatic islet isolation, the data presented below for crude collagenase (which contains **clostripain**) and purified collagenase provides insights into the expected cell yields and viabilities.

Adipose Tissue Dissociation

Enzyme Combination	Tissue Source	Cell Yield (cells/g or mL)	Viability (%)	Reference
Crude Collagenase (Type IA)	Human Lipoaspirate	1.0 x 10^5 - 5.0 x 10^5	> 90%	[5]
Purified Collagenase + Neutral Protease	Human Adipose Tissue	1.7 x 10^5 - 4.0 x 10^5	87.6% - 92.8%	[6]
Trypsin	Human Lipoaspirate	~75,000 viable cells/cc	Not specified	[7]

Cartilage Dissociation



Enzyme Combination	Tissue Source	Cell Yield (cells/g)	Viability (%)	Reference
Collagenase II (0.1%) in HBSS	Human Articular Cartilage	3.65 ± 0.54 x 10^6	≥ 90%	[8]
Collagenase II (0.2%) in HBSS	Human Articular Cartilage	4.02 ± 0.48 x 10^6	≥ 90%	[8]
Pronase E + Collagenase IA	Human Articular Cartilage	2.57 ± 0.87 x 10^6	84% ± 8%	[9]
Recombinant Collagenase G/H (2:1)	Bovine Hoof	1.3 x 10^7	Not specified	[10]
High Clostripain Bacterial Collagenase	Bovine Hoof	3.0 x 10^7	Not specified	[10]

Liver Tissue Dissociation (Hepatocytes)

Enzyme Combination	Tissue Source	Cell Yield (cells/g)	Viability (%)	Reference
Two-step Collagenase Perfusion	Human Liver	1.3 ± 1.1 × 10^7	77% ± 10%	[11]
Collagenase Perfusion	Mouse Liver	Not specified	> 90%	[12]
Liberase™ TM	Mouse Liver	0.33 x 10^6	59.35%	[13]
Collagenase type	Mouse Liver	0.51 x 10^6	25.76%	[13]

Experimental Protocols

The following are detailed protocols for the dissociation of adipose, cartilage, and liver tissues using a combination of collagenase and, where applicable, a **clostripain** supplement.



Protocol 1: Isolation of Stromal Vascular Fraction (SVF) from Adipose Tissue

dot```dot graph "Adipose_Tissue_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

start [label="Lipoaspirate Collection", shape=ellipse, fillcolor="#F1F3F4"]; wash [label="Wash with PBS"]; mince [label="Mince Tissue"]; digest [label="Enzymatic Digestion\n(Collagenase +/-Clostripain)\n37°C, 30-60 min"]; neutralize [label="Neutralize with DMEM/FCS"]; filter [label="Filter through 100 µm mesh"]; centrifuge [label="Centrifuge (800 x g, 10 min)"]; rbc_lysis [label="RBC Lysis (optional)"]; wash2 [label="Wash SVF Pellet"]; resuspend [label="Resuspend in culture medium"]; end [label="SVF Cells for Downstream Applications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wash -> mince -> digest -> neutralize -> filter -> centrifuge -> rbc_lysis -> wash2 -> resuspend -> end; }

Caption: Workflow for the isolation of chondrocytes from articular cartilage.

Materials:

- Articular cartilage
- DMEM/F-12 medium
- Collagenase Type II (e.g., 300-400 U/mg)
- (Optional) Purified Clostripain
- (Optional) Pronase
- Fetal Calf Serum (FCS)
- 70 μm cell strainer
- 50 mL conical tubes



- Centrifuge
- Incubator at 37°C with 5% CO₂

Procedure:

- Tissue Preparation:
 - Aseptically harvest articular cartilage and place it in sterile DMEM/F-12.
 - Mince the cartilage into small pieces (1-2 mm³).
- Enzymatic Digestion:
 - (Optional Pre-digestion) To enhance cell release, tissues can be pre-treated with Pronase (e.g., 0.1%) for 30-60 minutes at 37°C. After incubation, wash the tissue pieces thoroughly with PBS to remove the Pronase.
 - Prepare the digestion solution by dissolving Collagenase II (e.g., 0.1-0.2% w/v) in DMEM/F-12.
 - For a more robust digestion, purified clostripain can be added (e.g., 10-20 U/mL).
 - Add the minced cartilage to the digestion solution.
 - Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal time will depend on the tissue source and donor age and should be determined empirically.
- · Cell Isolation:
 - Stop the digestion by adding DMEM/F-12 containing 10% FCS.
 - Pass the digest through a 70 μm cell strainer.
 - Centrifuge the cell suspension at 300 x g for 10 minutes.
 - Discard the supernatant and wash the cell pellet twice with fresh culture medium.
- Cell Counting and Viability:



 Resuspend the chondrocytes in culture medium and determine the cell yield and viability using a hemocytometer and Trypan Blue.

Protocol 3: Isolation of Hepatocytes from Liver Tissue (Two-Step Perfusion)

Caption: Workflow for the two-step collagenase perfusion for hepatocyte isolation.

Materials:

- Liver tissue
- Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
- Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)
- Collagenase Type IV or a blend of purified collagenases
- (Optional) Purified Clostripain
- Culture medium (e.g., Williams' Medium E with supplements)
- 100 μm and 70 μm cell strainers
- 50 mL conical tubes
- Peristaltic pump and perfusion setup
- Centrifuge

Procedure:

- Perfusion Setup:
 - Cannulate the portal vein of the liver.
 - Begin perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 5-10 mL/min for 10-15 minutes to wash out the blood and chelate calcium.



Enzymatic Digestion:

- Prepare the digestion buffer by dissolving collagenase (e.g., 0.05-0.1% w/v) in Perfusion Buffer II.
- For improved digestion, purified **clostripain** can be included (e.g., 5-15 U/mL).
- Switch the perfusion to the digestion buffer and continue for 10-20 minutes, or until the liver becomes soft and begins to disintegrate.

Cell Isolation:

- Transfer the digested liver to a sterile petri dish containing culture medium.
- Gently tease the liver apart with sterile forceps to release the hepatocytes.
- Filter the cell suspension sequentially through 100 μm and 70 μm cell strainers.
- Transfer the suspension to 50 mL conical tubes and centrifuge at a low speed (e.g., 50 x g) for 2-3 minutes at 4°C. This pellets the larger hepatocytes while leaving most non-parenchymal cells in the supernatant.
- Carefully aspirate the supernatant.
- Gently resuspend the hepatocyte pellet in cold culture medium and repeat the low-speed centrifugation two more times to wash the cells.
- Cell Counting and Viability:
 - After the final wash, resuspend the hepatocytes in an appropriate volume of culture medium and determine the cell yield and viability.

Conclusion

The combination of **clostripain** and collagenase offers a powerful and efficient method for the dissociation of a wide variety of tissues. The synergistic action of these enzymes leads to a more complete breakdown of the extracellular matrix, resulting in higher yields of viable, functional cells. While crude collagenase preparations provide a convenient source of this



enzymatic activity, the use of purified enzymes allows for greater control and reproducibility. The protocols provided here serve as a starting point for the optimization of tissue dissociation procedures for specific research and drug development applications. Researchers are encouraged to empirically determine the optimal enzyme concentrations, incubation times, and other parameters for their particular tissue of interest.

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References

- 1. 组织解离指南:胶原酶、分散酶和释放酶类型 [sigmaaldrich.com]
- 2. Dissociating Enzymes: Collagenase | Worthington Biochemical [worthington-biochem.com]
- 3. Clostripain, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. worthington-biochem.com [worthington-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary culture of chondrocytes after collagenase IA or II treatment of articular cartilage from elderly patients undergoing arthroplasty PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. Isolation of Human Hepatocytes by a Two-step Collagenase Perfusion Procedure PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Mouse Hepatocyte Isolation PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubio.ch [lubio.ch]







 To cite this document: BenchChem. [Optimizing Tissue Dissociation: The Synergistic Role of Clostripain and Collagenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569753#clostripain-in-combination-withcollagenase-for-tissue-dissociation]

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